Description

This compound is a beta-lactamase inhibitor that is frequently combined with [Amoxicillin] or [Ticarcillin] to fight antibiotic resistance by preventing their degradation by beta-lactamase enzymes, broadening their spectrum of susceptible bacterial infections. This compound is derived from the organism Streptomyces clavuligerus.When it is combined with amoxicillin, this compound is frequently known as Augmentin, Co-Amoxiclav, or Clavulin.

This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.

This compound has been reported in Streptomyces cattleya and Streptomyces clavuligerus with data available.

This compound is a semisynthetic beta-lactamase inhibitor isolated from Streptomyces. This compound contains a beta-lactam ring and binds strongly to beta-lactamase at or near its active site, thereby hindering enzymatic activity. This protects other beta-lactam antibiotics from beta-lactamase catalysis, thereby enhancing their antibacterial effects. This agent is used in conjunction with beta-lactamase susceptible antibiotics, such as penicillins and cephalosporins, to treat infections caused by beta-lactamase producing organisms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 6 approved and 38 investigational indications.

A beta-lactam antibiotic produced by the actinobacterium Streptomyces clavuligerus. It is a suicide inhibitor of bacterial beta-lactamase enzymes. Administered alone, it has only weak antibacterial activity against most organisms, but given in combination with other beta-lactam antibiotics it prevents antibiotic inactivation by microbial lactamase.

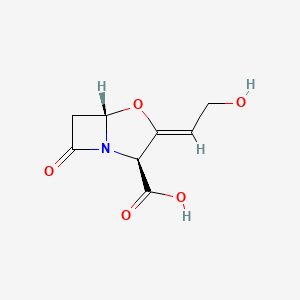

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZVJAQRINQKSD-PBFISZAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022830 | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.37e+02 g/L | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58001-44-8 | |

| Record name | Clavulanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clavulanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5-118, 117.5 - 118 °C | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of clavulanic acid, a potent β-lactamase inhibitor. It delves into the quantitative kinetics of its interaction with various β-lactamases, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the key molecular pathways.

Introduction: Overcoming Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound, a β-lactam molecule isolated from Streptomyces clavuligerus, acts as a "suicide inhibitor" by irreversibly inactivating β-lactamase enzymes.[1][2] This action protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains. While it possesses weak intrinsic antibacterial activity, its clinical utility lies in its combination with β-lactam antibiotics such as amoxicillin and ticarcillin.[3][4]

The Multi-Step Mechanism of Inactivation

This compound's inhibition of β-lactamases is a complex, multi-step process that involves initial binding, acylation, and subsequent chemical rearrangements leading to irreversible inactivation of the enzyme.[3][5]

Initial Reversible Binding and Acyl-Enzyme Formation

The process begins with the formation of a reversible, non-covalent Michaelis-Menten complex where this compound binds to the active site of the β-lactamase.[1] The catalytic serine residue (e.g., Ser70 in TEM-1) in the active site then attacks the carbonyl carbon of the β-lactam ring of this compound.[6][7] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a step analogous to the hydrolysis of a β-lactam antibiotic.[3]

Formation of Transient Intermediates

Unlike the acyl-enzyme complex formed with antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the this compound-derived intermediate is more stable and undergoes further transformations.[3] The opening of the oxazolidine ring of this compound leads to the formation of a transient imine intermediate. This intermediate can then tautomerize to form a more stable, conjugated cis-enamine species, which is a key transiently inhibited form of the enzyme.[3][8]

Irreversible Inactivation

The final stage of inhibition involves the irreversible inactivation of the β-lactamase. This is believed to occur through one of several proposed pathways, including the formation of a cross-linked species where a fragment of the this compound molecule covalently bonds to a second amino acid residue in or near the active site, in addition to the initial bond with the catalytic serine.[3][5] This permanently blocks the enzyme's active site, preventing it from hydrolyzing β-lactam antibiotics. Another possibility is the formation of a stable, hydrolyzed, but slowly deacylating, linear fragment of this compound that remains covalently attached to the active site serine.

The following diagram illustrates the general pathway of β-lactamase inactivation by this compound.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound varies depending on the class and specific type of β-lactamase. This is quantified by kinetic parameters such as the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

Class A β-Lactamases

This compound is a potent inhibitor of most Class A β-lactamases, which include the common TEM and SHV enzymes, as well as extended-spectrum β-lactamases (ESBLs) like CTX-M.[4]

| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |

| TEM-1 | Escherichia coli | 0.8 | - | [1] |

| TEM-2 | Escherichia coli | 0.7 | - | [1] |

| SHV-1 | Klebsiella pneumoniae | - | - | [4] |

| CTX-M-14 | Enterobacteriaceae | - | 0.033 | [9] |

| CTX-M-9 | Enterobacteriaceae | - | 0.036 | [9] |

Class C β-Lactamases

Class C β-lactamases, also known as AmpC cephalosporinases, are generally less susceptible to inhibition by this compound.[10]

| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |

| AmpC | Enterobacter cloacae | - | High | [10] |

| P99 | Enterobacter cloacae | - | High | [11] |

Class D β-Lactamases

Class D β-lactamases, or oxacillinases (OXA), exhibit variable susceptibility to this compound. While many are resistant, some specific OXA enzymes can be inhibited.[4][12]

| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |

| OXA-1 | Escherichia coli | - | - | [4] |

| OXA-9 | Klebsiella pneumoniae | - | Inhibited | [13] |

| OXA-20 | Pseudomonas aeruginosa | - | Inhibited | [13] |

| OXA-24 | Acinetobacter baumannii | - | 50 | [14] |

| OXA-48 | Klebsiella pneumoniae | - | Not Susceptible | [4] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of experimental techniques.

Enzyme Kinetics Assay for Inhibition Constant (Ki) Determination

This protocol describes a general method for determining the kinetic parameters of β-lactamase inhibition by this compound using the chromogenic substrate nitrocefin.

Detailed Methodology:

-

Reagent Preparation: Prepare stock solutions of purified β-lactamase, this compound, and nitrocefin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[15]

-

Assay Setup: In a 96-well microplate, set up reactions containing a fixed concentration of nitrocefin and varying concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of the β-lactamase enzyme to each well.

-

Data Acquisition: Immediately monitor the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[16][17] The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.[15]

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the reaction progress curves. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., by plotting the data using Lineweaver-Burk or Dixon plots).

Mass Spectrometry for Adduct Characterization

Mass spectrometry is employed to identify and characterize the covalent adducts formed between this compound and the β-lactamase enzyme.

Detailed Methodology:

-

Incubation: Incubate the purified β-lactamase with an excess of this compound in a suitable buffer (e.g., 50 mM Tris pH 7.5) at room temperature for a defined period (e.g., 20-30 minutes) to allow for adduct formation.[18][19]

-

Sample Preparation:

-

For Intact Protein Analysis: Desalt the protein-inhibitor mixture using techniques like solid-phase extraction (SPE) to remove excess inhibitor and buffer salts.[19]

-

For Peptide Mapping: Digest the protein-inhibitor adduct with a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Data Interpretation: Compare the mass spectra of the native enzyme with the this compound-treated enzyme. An increase in mass corresponding to the mass of this compound or its fragments confirms the formation of a covalent adduct. For peptide mapping, identify the modified peptide(s) to pinpoint the site of covalent attachment (e.g., the active site serine).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on the interaction between this compound and the β-lactamase active site.

Detailed Methodology:

-

Crystallization: Crystallize the purified β-lactamase enzyme under specific conditions of pH, temperature, and precipitant concentration.

-

Soaking or Co-crystallization: Introduce this compound to the enzyme crystals by soaking the crystals in a solution containing the inhibitor, or by co-crystallizing the enzyme in the presence of this compound.

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a three-dimensional model of the enzyme-inhibitor complex. Refine the model to obtain a high-resolution structure.

-

Structural Analysis: Analyze the final structure to visualize the covalent bond between this compound and the active site serine, and to identify other key interactions (e.g., hydrogen bonds, van der Waals contacts) with surrounding amino acid residues.[20]

Active Site Interactions and Resistance

The crystal structures of β-lactamase-clavulanate complexes have revealed the key amino acid residues involved in binding and catalysis. In TEM-1 β-lactamase, these include the catalytic Ser70, as well as Lys73, Ser130, Asn132, Glu166, and Lys234, which are crucial for positioning the inhibitor and participating in the catalytic mechanism.[6][7]

Mutations in the genes encoding β-lactamases can lead to resistance to this compound. For instance, a substitution of Ser130 to Gly in SHV-1 and TEM-1 β-lactamases results in resistance to inactivation by this compound.[8][18] This highlights the critical role of this residue in the inactivation pathway.

The following diagram depicts the key residues in the TEM-1 active site and their interaction with this compound.

Conclusion

This compound's mechanism of action as a β-lactamase inhibitor is a sophisticated process involving a series of chemical transformations that ultimately lead to the irreversible inactivation of the enzyme. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed structural and biochemical analyses, is crucial for the development of new and improved β-lactamase inhibitors to combat the ever-growing challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of these vital therapeutic agents.

References

- 1. [Kinetics of beta-lactamase inhibition by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of β-lactamases of classes A and D: 1.5-Å crystallographic structure of the class D OXA-1 oxacillinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CTX-M-1, CTX-M-3, and CTX-M-14 β-Lactamases from Enterobacteriaceae Isolated in France - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acquired Class D β-Lactamases [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. toku-e.com [toku-e.com]

- 16. content.abcam.com [content.abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound inactivation of SHV-1 and the inhibitor-resistant S130G SHV-1 beta-lactamase. Insights into the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Biosynthesis of Clavulanic Acid in Streptomyces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, is of immense clinical and commercial significance. Its co-administration with β-lactam antibiotics has revolutionized the treatment of bacterial infections by overcoming resistance mediated by β-lactamase enzymes. This technical guide provides a comprehensive overview of the intricate biosynthesis of this compound, detailing the enzymatic cascade, the genetic architecture of the biosynthetic gene cluster, and the complex regulatory networks that govern its production. Furthermore, this document presents a compilation of quantitative data on production yields and key experimental protocols for studying and engineering this important metabolic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex metabolic process that begins with precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) and L-arginine. The pathway can be broadly divided into early and late stages, with clavaminic acid serving as a crucial branch-point intermediate.

Early Stages: Formation of Clavaminic Acid

The initial steps of the pathway are shared with the biosynthesis of other 5S clavam metabolites.

-

Condensation of Precursors: The pathway is initiated by the condensation of G3P and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine diphosphate (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS).

-

β-Lactam Ring Formation: CEA undergoes an ATP-dependent intramolecular cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This crucial step is catalyzed by β-lactam synthetase (BLS).

-

Hydroxylation: DGPC is then hydroxylated to yield guanidinoproclavaminic acid (GPC). This oxidation is the first of three distinct reactions catalyzed by the non-heme iron, α-ketoglutarate-dependent oxygenase, clavaminate synthase (CAS).

-

Amidine Group Removal: The amidino group of GPC is hydrolytically removed by proclavaminate amidinohydrolase (PAH) to produce proclavaminic acid and urea.

-

Oxidative Cyclization and Desaturation: Proclavaminic acid is converted to clavaminic acid through two further oxidative reactions, both catalyzed by clavaminate synthase (CAS). These are an oxidative cyclization to form dihydroclavaminic acid, followed by a desaturation to yield clavaminic acid.

Late Stages: Conversion of Clavaminic Acid to this compound

The late stages of the pathway are specific to this compound biosynthesis and involve a critical stereochemical inversion.

-

Stereochemical Inversion: Clavaminic acid, which has a (3S, 5S) stereochemistry, undergoes an inversion to the (3R, 5R) configuration required for β-lactamase inhibitory activity. This complex transformation is thought to proceed through several intermediates, including N-glycyl-clavaminic acid.

-

Aldehyde Formation: The stereochemically inverted intermediate is converted to clavulanate-9-aldehyde.

-

Final Reduction: The final step in the pathway is the NADPH-dependent reduction of the aldehyde group of clavulanate-9-aldehyde to a primary alcohol, yielding this compound. This reaction is catalyzed by clavulanate-9-aldehyde dehydrogenase (CAD).

Diagram of the this compound Biosynthesis Pathway:

Caption: Biosynthetic pathway of this compound.

Genetic Organization and Regulation

The genes encoding the enzymes for this compound biosynthesis are clustered together on the Streptomyces clavuligerus chromosome, adjacent to the cephamycin C gene cluster. This "supercluster" organization facilitates the co-regulation of both pathways.

The this compound Gene Cluster

The this compound gene cluster contains structural genes encoding the biosynthetic enzymes, as well as regulatory genes. Key structural genes include:

-

ceaS (orf2): Encodes N²-(2-carboxyethyl)arginine synthase.

-

bls (orf3): Encodes β-lactam synthetase.

-

pah (orf4): Encodes proclavaminate amidinohydrolase.

-

cas2 (orf5): Encodes clavaminate synthase 2, one of two isozymes.

-

cad (orf9): Encodes clavulanate-9-aldehyde dehydrogenase.

Regulatory Network

The production of this compound is tightly controlled by a hierarchical regulatory cascade involving at least two key pathway-specific transcriptional regulators:

-

CcaR (Cephamycin and this compound Regulator): A SARP (Streptomyces antibiotic regulatory protein) family regulator that acts as a master switch, positively regulating the biosynthesis of both cephamycin C and this compound. CcaR directly activates the expression of the early genes in the this compound pathway.

-

ClaR (this compound Regulator): A LysR-type transcriptional regulator that specifically controls the late-stage genes of this compound biosynthesis. The expression of claR is itself under the positive control of CcaR.

This regulatory cascade ensures a coordinated expression of the biosynthetic genes, allowing for the efficient production of this compound.

Diagram of the Regulatory Cascade:

Caption: Regulatory cascade of this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on fermentation conditions, including media composition and genetic background of the Streptomyces clavuligerus strain.

Table 1: Effect of Precursor and Supplement Feeding on this compound Production

| Precursor/Supplement | Concentration | Fermentation Type | This compound Titer (mg/L) | Reference |

| Glycerol | - | Fed-batch | 220 | |

| Arginine | - | Fed-batch | 210 | |

| Ornithine | 5 mM | Batch | 200 | |

| Ornithine | 0.66 g/L | Batch | ~560 | |

| Ornithine | 3.7 g/L | Fed-batch | 1560 | |

| Glycerol + Ornithine | - | Fed-batch | 311 | |

| Glycerol + Ornithine | 180 g/L + 3.7 g/L | Fed-batch | 1600 |

Table 2: this compound Production in Genetically Engineered S. clavuligerus Strains

| Genetic Modification | Strain Background | This compound Titer (g/L) | Fold Increase | Reference |

| Overexpression of ccaR | S. clavuligerus DEPA | - | 25.9 | |

| Overexpression of ccaR and claR | S. clavuligerus OR | 6.01 | - | |

| claR-neo fusion (M3-19) | S. clavuligerus F613-1 | 4.33 | 1.33 (vs. NEO strain) | |

| Amplification of ccaR | Wild-type | - | 2-3 |

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |

| β-Lactam Synthetase (β-LS) | CEA | - | - | 1.86 x 104 (at pH 8.8) | |

| Proclavaminate Amidinohydrolase (PAH) | Amidinoproclavaminate | Similar to arginase class | Similar to arginase class | Similar to arginase class | |

| Clavaminate Synthase (CS1 & CS2) | Proclavaminic acid, α-ketoglutarate, O₂ | Differ slightly | Differ slightly | - |

Detailed Experimental Protocols

Gene Knockout in Streptomyces clavuligerus via Homologous Recombination

This protocol describes a general method for targeted gene disruption using a temperature-sensitive plasmid like pKC1139.

Diagram of Gene Knockout Workflow:

Caption: Workflow for gene knockout in Streptomyces.

Methodology:

-

Construct the Knockout Plasmid:

-

Amplify by PCR the upstream and downstream regions (homology arms, ~1-2 kb each) flanking the target gene from S. clavuligerus genomic DNA.

-

Clone these homology arms into a temperature-sensitive E. coli-Streptomyces shuttle vector such as pKC1139, which contains a selectable marker (e.g., apramycin resistance) and a counter-selectable marker.

-

-

Transformation into E. coli :

-

Transform the constructed knockout plasmid into a suitable E. coli donor strain, such as ET12567/pUZ8002, for conjugation.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and S. clavuligerus recipient strain to mid-log phase.

-

Mix the donor and recipient cells on a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).

-

-

Selection of Single-Crossover Mutants:

-

Incubate the plates at a permissive temperature (e.g., 34°C) to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Induction of Second Crossover:

-

Inoculate the single-crossover mutants into non-selective liquid medium and incubate at a non-permissive temperature (e.g., 39°C) to induce the second crossover event, leading to the excision of the plasmid.

-

-

Screening for Double-Crossover Mutants:

-

Plate the culture onto non-selective agar and then replica-plate onto media with and without the plasmid-associated antibiotic to identify colonies that have lost the plasmid.

-

-

Verification of Gene Deletion:

-

Confirm the deletion of the target gene in the selected colonies by PCR analysis using primers flanking the gene and by Southern blot hybridization.

-

RNA Isolation from Streptomyces clavuligerus for Transcriptomic Analysis

This protocol outlines a method for obtaining high-quality total RNA for applications such as RNA-Seq and RT-qPCR.

Diagram of RNA Isolation Workflow:

Caption: Workflow for RNA isolation from Streptomyces.

Methodology:

-

Cell Harvest:

-

Harvest S. clavuligerus mycelia from a liquid culture by centrifugation at 4°C.

-

Quickly freeze the cell pellet in liquid nitrogen to preserve RNA integrity.

-

-

Cell Lysis:

-

Resuspend the frozen pellet in a suitable lysis buffer (e.g., TE buffer with lysozyme).

-

Incubate at 37°C to allow for enzymatic digestion of the cell wall.

-

Add Proteinase K and SDS to further disrupt the cells and denature proteins.

-

-

RNA Extraction:

-

Perform a series of extractions with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins and other cellular debris.

-

Centrifuge to separate the aqueous phase (containing RNA) from the organic phase.

-

-

RNA Precipitation:

-

Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol and incubating at -20°C.

-

-

RNA Washing and Resuspension:

-

Pellet the RNA by centrifugation, wash the pellet with 70% ethanol to remove residual salts, and air-dry the pellet.

-

Resuspend the purified RNA in RNase-free water.

-

-

Quality Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios).

-

Assess the integrity of the RNA by agarose gel electrophoresis to visualize the ribosomal RNA bands.

-

13C-Metabolic Flux Analysis (MFA) in Streptomyces clavuligerus

This protocol provides an overview of the workflow for quantifying intracellular metabolic fluxes using stable isotope labeling.

Diagram of 13C-MFA Workflow:

Caption: Workflow for 13C-Metabolic Flux Analysis.

Methodology:

-

Experimental Design:

-

Define the metabolic network model of S. clavuligerus.

-

Select appropriate 13C-labeled substrates (e.g., [1,3-13C]glycerol, [U-13C]arginine) to maximize the information content of the labeling experiment.

-

-

Isotope Labeling Experiment:

-

Cultivate S. clavuligerus in a chemically defined medium containing the selected 13C-labeled substrates until a metabolic and isotopic steady state is reached.

-

-

Sample Collection and Processing:

-

Rapidly quench metabolic activity and harvest the biomass.

-

Hydrolyze the biomass to obtain proteinogenic amino acids.

-

Extract intracellular metabolites.

-

-

Mass Spectrometry Analysis:

-

Derivatize the amino acids and other metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions.

-

-

Flux Calculation:

-

Utilize specialized software (e.g., 13CFLUX2) to fit the measured labeling data to the metabolic model and estimate the intracellular metabolic fluxes.

-

-

Data Analysis and Interpretation:

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Interpret the resulting flux map to understand the metabolic state of the cell and identify potential targets for metabolic engineering.

-

Quantification of this compound by HPLC

This protocol describes a common method for the quantification of this compound in fermentation broths.

Methodology:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization:

-

Mix the filtered supernatant with an imidazole solution to form a stable chromophore (clavulanate-imidazole).

-

Incubate the mixture to allow the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Elute with a suitable mobile phase, typically a phosphate buffer with an organic modifier like methanol, often using a gradient.

-

Detect the clavulanate-imidazole derivative using a UV detector at approximately 311-313 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of this compound in Streptomyces clavuligerus is a fascinating and complex process that has been the subject of extensive research. A thorough understanding of the biosynthetic pathway, its genetic basis, and its regulation is crucial for the rational design of strain improvement strategies aimed at enhancing the production of this vital pharmaceutical compound. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of Streptomyces as a microbial cell factory for this compound production. Continued research in this area, particularly in the elucidation of enzyme kinetics and the application of systems biology approaches, will undoubtedly pave the way for the development of next-generation overproducing strains.

The Dawn of a New Defense: Early Research on Clavulanic Acid and the Battle Against Antibiotic Resistance

An In-depth Technical Guide on the Core Principles and Foundational Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, posed a significant threat to public health in the mid-20th century. The primary mechanism for this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This guide delves into the seminal early research on clavulanic acid, a potent β-lactamase inhibitor, that revolutionized the treatment of bacterial infections. We will explore the initial discovery, the elucidation of its mechanism of action, and the pioneering in vitro studies that demonstrated its synergistic potential with established β-lactam antibiotics. This document aims to provide a comprehensive technical overview of the foundational experiments that paved the way for the clinical use of this compound and its enduring impact on antimicrobial chemotherapy.

Discovery and Isolation of this compound

In the mid-1970s, scientists at Beecham Pharmaceuticals embarked on a screening program to identify natural products that could inhibit β-lactamase activity. This led to the discovery of this compound, a novel β-lactam compound produced by the actinomycete Streptomyces clavuligerus ATCC 27064.[1] The initial detection and isolation protocols were pivotal in characterizing this new molecule.

Fermentation and Production

The early production of this compound involved submerged fermentation of S. clavuligerus.

Experimental Protocol: Fermentation of Streptomyces clavuligerus

-

Organism: Streptomyces clavuligerus ATCC 27064 was maintained on oatmeal agar slopes and used to inoculate seed flasks.

-

Seed Stage Medium: A vegetative medium consisting of tryptone, 'Lab-Lemco' (a meat extract), and glucose was used for the initial seed culture. The culture was incubated for 72 hours at 26°C on a rotary shaker.

-

Production Stage Medium: The seed culture was then used to inoculate a production medium. An early successful medium was a soybean flour-based formulation.

-

Fermentation Conditions: The production fermentation was carried out in baffled flasks on a rotary shaker at 26°C for several days. The production of this compound was typically observed to begin after 24 hours and peak around 72 to 96 hours.

-

Monitoring: The presence of the β-lactamase inhibitor was monitored throughout the fermentation process using a bioassay.

Detection and Isolation

The detection of this compound in fermentation broths relied on its ability to inhibit a known β-lactamase enzyme.

Experimental Protocol: Bioassay for β-Lactamase Inhibition

-

β-Lactamase Source: A crude preparation of β-lactamase from Klebsiella aerogenes A was commonly used.

-

Assay Principle: The assay is based on the ability of the inhibitor in the fermentation broth to protect a β-lactamase-susceptible penicillin (e.g., penicillin G) from hydrolysis. The remaining penicillin is then quantified by its antibacterial activity against a susceptible indicator organism.

-

Procedure:

-

Samples of the fermentation broth were centrifuged to remove the mycelium.

-

The supernatant was pre-incubated with the β-lactamase preparation for a set period (e.g., 15 minutes).

-

A solution of penicillin G was then added to the mixture.

-

After a further incubation period, the reaction was stopped (e.g., by dilution or cooling).

-

The amount of remaining penicillin G was determined by a standard microbiological agar diffusion assay using a penicillin-susceptible organism like Staphylococcus aureus or Bacillus subtilis.

-

-

Interpretation: A larger zone of inhibition in the final agar diffusion assay indicated a greater amount of unhydrolyzed penicillin G, and thus a higher concentration of the β-lactamase inhibitor in the original sample.

Experimental Protocol: Early Isolation and Purification

-

Initial Extraction: The filtered fermentation broth was subjected to solvent extraction using n-butanol at an acidic pH (e.g., pH 2.0).

-

Back Extraction: The this compound was then back-extracted from the organic solvent into an aqueous buffer at a neutral pH.

-

Purification: Further purification was achieved through techniques like column chromatography on silica gel or anion-exchange resins. Early work also utilized paper chromatography and thin-layer chromatography for analysis and purification.[1]

-

Crystallization: The purified this compound was often converted to a more stable salt, such as the potassium salt, to facilitate crystallization and handling.

Mechanism of Action: A Suicide Inhibitor

Early investigations into the mechanism of this compound revealed it to be a "suicide inhibitor" or "mechanism-based inactivator" of β-lactamases. Unlike reversible competitive inhibitors, this compound forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[2]

The process involves the this compound molecule, which is structurally similar to penicillin, binding to the active site of the β-lactamase. The enzyme then proceeds with its normal catalytic mechanism, hydrolyzing the β-lactam ring of the this compound. However, this hydrolysis leads to a rearrangement of the this compound molecule, creating a highly reactive intermediate. This intermediate then attacks a nucleophilic residue (typically a serine) in the active site of the β-lactamase, forming a stable, covalent acyl-enzyme complex. This effectively and irreversibly inactivates the enzyme.

References

The Chemical Architecture and Functional Profile of Clavulanic Acid: A Technical Guide

Introduction: Clavulanic acid is a pivotal molecule in modern medicine, renowned not for its intrinsic antibacterial prowess, but for its potent ability to inhibit β-lactamase enzymes.[1] Produced naturally by the filamentous bacterium Streptomyces clavuligerus, it acts as a "suicide inhibitor," irreversibly binding to and inactivating the enzymes that confer resistance to many common β-lactam antibiotics.[1] This guide provides an in-depth examination of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound possesses a unique oxapenam core structure, distinguishing it from penicillin's thiazolidine ring and cephalosporin's dihydrothiazine ring. It features a β-lactam ring fused to an oxazolidine ring and notably lacks the acylamino side chain characteristic of most β-lactam antibiotics.

The precise stereochemistry of this compound is critical for its biological activity. The naturally occurring and biologically active form is the (2R,5R,Z)-isomer.[2] This configuration includes two chiral centers at the C-2 and C-5 positions and a Z (zusammen) geometry at the C-3 ethylidene double bond.[2]

-

IUPAC Name: (2R,5R,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid[2]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized below. Its high polarity, reflected by the negative logP value and high water solubility, is consistent with its structure containing multiple hydrophilic functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 117.5 - 118 °C | [1] |

| Boiling Point | 545.8 °C (at 760 mmHg) | |

| pKa | 2.7 | [1] |

| Water Solubility | 337 g/L | [1] |

| logP | -2.3 | [1] |

| Protein Binding | ~25% |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Value / Observation | Reference(s) |

| Infrared (IR) | Carboxylic Acid (O-H) | 2500 - 3000 cm⁻¹ | |

| Primary Alcohol (O-H) | 3590 - 3650 cm⁻¹ | ||

| Tertiary Amide (C=O) | 1630 - 1690 cm⁻¹ | ||

| Alkene (C=C) | 1620 - 1680 cm⁻¹ | ||

| Ether (C-O) | 1020 - 1275 cm⁻¹ | ||

| Mass Spec. (MS/MS) | Precursor Ion [M-H]⁻ | m/z 198.04 | [3] |

| Product Ions | m/z 136.04, 108.04, 82.02 | [3] | |

| ¹H-NMR | Peak Centers (in H₂O) | 4.11 ppm (t), 2.00 ppm (s), 1.31 ppm (d) | [4] |

Mechanism of Action: β-Lactamase Inhibition

This compound functions as a mechanism-based, irreversible inhibitor of a wide range of β-lactamase enzymes, particularly those in Ambler classes A, C, and D.[5] The process is often termed "suicide inhibition" because the enzyme actively participates in its own permanent inactivation.

The mechanism unfolds in several key steps:

-

Initial Binding: this compound, structurally mimicking penicillin, binds to the active site of the β-lactamase enzyme.

-

Acyl-Enzyme Formation: A nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a transient, covalent acyl-enzyme intermediate.[1]

-

Molecular Rearrangement: Unlike the acyl-enzyme intermediate formed with antibiotics (which is rapidly hydrolyzed, regenerating the active enzyme), the clavulanate-derived intermediate is unstable. It undergoes rapid molecular rearrangement, including the opening of the oxazolidine ring.

-

Irreversible Inactivation: The rearranged molecule is a highly reactive species. It covalently cross-links to other nucleophilic residues within the active site, leading to a stably inhibited, denatured enzyme that is catalytically inert.[1]

Experimental Protocols

Isolation and Purification of this compound

This compound is produced via fermentation and requires a multi-step downstream process to isolate and purify the unstable molecule from the complex fermentation broth.[6] The following is a generalized workflow.

Methodology:

-

Fermentation: Cultivate Streptomyces clavuligerus in a suitable nutrient medium under controlled conditions to optimize yield.[2]

-

Primary Extraction: Extract this compound from the clarified broth. A common method is liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate.[8][9] The pH of the aqueous phase is lowered to ~2.0 to protonate the this compound, increasing its partitioning into the organic phase.[8][10] This step is performed at low temperatures (e.g., 5-15°C) to minimize degradation.[10][11]

-

Purification: Further purify the crude extract. Anion-exchange chromatography is frequently used, where the clavulanate anion is adsorbed onto a resin and then selectively eluted.[11][12]

-

Isolation: Convert the purified this compound into a stable, pharmaceutically acceptable salt, most commonly potassium clavulanate. This is often achieved by reacting the organic solution with a source of potassium, such as potassium 2-ethylhexanoate, which causes the potassium clavulanate salt to precipitate. The final product is then isolated, washed, and dried.

β-Lactamase Inhibition Assay Protocol (IC₅₀ Determination)

The inhibitory activity of this compound can be quantified by measuring its ability to prevent a β-lactamase enzyme from hydrolyzing a chromogenic substrate, such as nitrocefin.[13][14] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically at ~490 nm.[13][15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

Materials:

-

β-Lactamase enzyme (e.g., from Bacillus cereus)

-

Nitrocefin solution (substrate)

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

-

This compound (or potassium clavulanate) stock solution

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of β-lactamase in assay buffer.

-

Prepare a working solution of nitrocefin in assay buffer.

-

Perform a serial dilution of the this compound stock solution to create a range of inhibitor concentrations.

-

-

Set up Assay Plate: In a 96-well plate, set up the following reactions in triplicate:

-

Test Wells: Add assay buffer, a fixed amount of β-lactamase enzyme solution, and varying concentrations of the this compound dilutions.

-

Positive Control (No Inhibitor): Add assay buffer and the β-lactamase enzyme solution.

-

Negative Control (No Enzyme): Add assay buffer and the nitrocefin solution.

-

-

Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[5][17]

-

Initiate Reaction: Add the nitrocefin working solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 490 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes.[5][17]

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.

-

References

- 1. This compound | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Mass spectrometric identification and quantification of the antibiotic this compound in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 5. assaygenie.com [assaygenie.com]

- 6. Simultaneous solid–liquid separation and primary purification of this compound from fermentation broth of Streptomyces clavuligerus using salting‐out extraction system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2169151C2 - Method of preparing and/or purification of this compound from fermentation broth by ultrafiltration - Google Patents [patents.google.com]

- 8. WO1996022296A1 - this compound extraction process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Separation of this compound from fermented broth of amino acids by an aqueous two-phase system and ion-exchange adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. toku-e.com [toku-e.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. content.abcam.com [content.abcam.com]

Beyond the Usual Suspect: A Technical Guide to Clavulanic Acid Production in Alternative Microbial Hosts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clavulanic acid is a pivotal β-lactamase inhibitor, crucial in combating antibiotic resistance. While Streptomyces clavuligerus remains the cornerstone of its industrial production, a growing body of research has identified other microorganisms capable of synthesizing this vital compound or its immediate precursors. This technical guide provides an in-depth exploration of these alternative this compound-producing organisms. We delve into the known producers, Streptomyces jumonjinensis and Streptomyces katsurahamanus, and investigate organisms such as Streptomyces pratensis and Saccharomonospora viridis that harbor the genetic blueprint for its synthesis, albeit in a silent or truncated form. This document offers a comprehensive overview of the quantitative production data, detailed experimental protocols for cultivation and analysis, and the underlying genetic and regulatory landscapes of these unique microbial factories.

Introduction to this compound and its Alternative Producers

This compound's ability to neutralize bacterial β-lactamase enzymes has rendered many otherwise obsolete β-lactam antibiotics effective once more. The ever-present threat of antimicrobial resistance necessitates a deeper understanding of its biosynthesis and the exploration of new production avenues. Beyond the well-established S. clavuligerus, several other actinomycetes have emerged as organisms of interest in the field of this compound research. These organisms not only offer potential for diversified production platforms but also provide valuable insights into the evolution and regulation of this critical metabolic pathway.

This guide will focus on the following organisms:

-

Streptomyces jumonjinensis : A known producer of this compound, often in conjunction with the antibiotic cephamycin C.

-

Streptomyces katsurahamanus : Another confirmed producer of both this compound and cephamycin C.

-

Streptomyces pratensis (formerly S. flavogriseus): Possesses a "silent" this compound biosynthetic gene cluster and has been shown to produce early-stage precursors.

-

Saccharomonospora viridis : Harbors a this compound-like gene cluster, the expression of which is yet to be fully elucidated.

Confirmed this compound Producers: Streptomyces jumonjinensis and Streptomyces katsurahamanus

These two species, like S. clavuligerus, possess a "super-cluster" of genes where the biosynthetic pathways for this compound and cephamycin C are chromosomally adjacent[1]. This co-localization suggests a potential evolutionary advantage to producing both an antibiotic and its protective inhibitor.

Quantitative Production of this compound

While extensive quantitative data for these organisms is less abundant than for the industrially optimized S. clavuligerus, comparative studies have provided valuable benchmarks.

| Organism | Relative Production vs. S. clavuligerus (wild type) | Reference |

| Streptomyces jumonjinensis | Approximately 5- to 6-fold lower | [1] |

| Streptomyces katsurahamanus | Approximately 5- to 6-fold lower | [1] |

Note: These values are based on specific laboratory conditions and may vary depending on the fermentation parameters. Further process optimization could potentially enhance the yields from these organisms.

Experimental Protocols

This protocol is adapted from patent literature describing the cultivation of S. jumonjinensis for this compound production.

1. Inoculum Preparation:

- Prepare a seed medium containing (per liter): Tryptone (5.0 g), Yeast Extract (3.0 g).

- Sterilize by autoclaving at 121°C for 15 minutes.

- Inoculate with a sporulated culture of S. jumonjinensis from an agar slant.

- Incubate at 26°C for 65 hours on a rotary shaker at 240 rpm.

2. Production Fermentation:

- Prepare a production medium containing (per liter): Dextrin (55 g), Soybean flour (20 g), Molasses (20 g), K₂HPO₄ (1.3 g), KCl (1.0 g). Adjust pH to 7.0 before sterilization.

- Inoculate 100 mL of production medium in 500 mL conical flasks with 5 mL of the seed culture.

- Incubate at 25-30°C (optimally 27°C) for 2-5 days with agitation.

The following is a general protocol for the extraction and quantification of this compound from fermentation broth, applicable to all producing strains.

1. Sample Preparation:

- Centrifuge the fermentation broth to remove biomass.

- Filter the supernatant through a 0.22 µm filter.

2. Derivatization with Imidazole:

- Mix the filtered supernatant with an equal volume of a 1.2 M imidazole solution.

- Incubate at 30°C for 15 minutes to allow for the formation of a stable chromophore.

3. HPLC Analysis:

- Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

- Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 0.1 M KH₂PO₄, pH 3.2).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 311 nm.

- Quantification: Compare the peak area of the derivatized this compound to a standard curve prepared with known concentrations of this compound.

Organisms with Silent or Incomplete this compound Biosynthesis

Streptomyces pratensis and Saccharomonospora viridis present a fascinating case study in the regulation and evolution of secondary metabolite biosynthesis. These organisms possess the genetic machinery for this compound production, but under standard laboratory conditions, they do not produce the final compound.

Streptomyces pratensis: A Producer of this compound Precursors

Research has shown that S. pratensis synthesizes and excretes early-stage precursors of this compound, namely deoxyguanidinoproclavaminic acid and guanidinoproclavaminic acid. This is attributed to the lack of expression of several essential late-stage genes in the biosynthetic pathway.

Table 2: this compound Precursors Detected in Streptomyces pratensis

| Precursor | Method of Detection | Reference |

| Deoxyguanidinoproclavaminic acid | Untargeted metabolomics (LC-MS/MS) | [2] |

| Guanidinoproclavaminic acid | Untargeted metabolomics (LC-MS/MS) | [2] |

Saccharomonospora viridis: A Potential Future Producer?

Saccharomonospora viridis also contains a this compound-like gene cluster. However, detailed studies on the expression of this cluster and the detection of any intermediates are less extensive than for S. pratensis. The organization of the gene cluster in S. viridis differs from that in S. clavuligerus, which may contribute to its silence.

Experimental Protocol: Detection of this compound Precursors by Untargeted Metabolomics

1. Sample Preparation:

- Grow S. pratensis on a suitable solid medium (e.g., soy flour mannitol agar) overlaid with cellophane.

- After a suitable incubation period (e.g., 5 days), harvest the mycelium and extract with a solvent mixture (e.g., ethyl acetate/methanol/water).

- Evaporate the solvent and resuspend the extract in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Use a C18 column with a gradient elution of acetonitrile and water, both with a small percentage of formic acid.

- Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

- Data Acquisition: Perform data-dependent acquisition to obtain both MS1 and MS2 spectra.

- Data Analysis: Use specialized software to identify features corresponding to the theoretical masses of the this compound precursors. Confirm the identity by comparing the fragmentation patterns (MS2 spectra) with theoretical fragmentation or known standards if available.

Biosynthetic Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a general workflow for the screening and analysis of this compound and its precursors.

Caption: The biosynthetic pathway of this compound.

Caption: A generalized experimental workflow for this compound research.

Genetic Regulation and Future Perspectives

The regulation of the this compound gene cluster is complex, involving pathway-specific regulators like ccaR and claR. In S. pratensis, the lack of expression of key late-stage genes, despite the presence of regulatory genes, points to subtle differences in promoter recognition sites or the influence of global regulatory networks. Understanding these differences is paramount for awakening these silent gene clusters.

Future research in this area will likely focus on:

-

Metabolic Engineering: Applying synthetic biology tools to activate the silent gene clusters in S. pratensis and S. viridis to produce this compound.

-

Process Optimization: Developing optimized fermentation strategies for S. jumonjinensis and S. katsurahamanus to enhance their this compound yields.

-

Discovery of New Producers: High-throughput screening of diverse actinomycete collections may reveal novel this compound-producing species.

Conclusion

The exploration of this compound-producing organisms beyond S. clavuligerus is a vibrant and promising field of research. While S. jumonjinensis and S. katsurahamanus offer alternative production hosts, the organisms with silent gene clusters, such as S. pratensis, provide a unique platform to dissect the intricate regulatory networks governing antibiotic biosynthesis. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the quest to overcome antimicrobial resistance.

References

The Genetic Regulation of Clavulanic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent inhibitor of β-lactamase enzymes, is a critical component in combination antibiotic therapies used to combat resistant bacterial infections.[1][2] Produced by the filamentous bacterium Streptomyces clavuligerus, the biosynthesis of this secondary metabolite is a complex process governed by a hierarchical network of regulatory genes.[3] Understanding this intricate genetic regulation is paramount for the rational design of strain improvement strategies aimed at enhancing this compound titers for industrial production. This technical guide provides an in-depth overview of the core genetic regulatory mechanisms, key experimental methodologies, and quantitative data related to this compound production.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are primarily located in a "super-cluster" on the chromosome of Streptomyces clavuligerus, in close proximity to the cephamycin C biosynthetic gene cluster.[3][4] This co-localization suggests a coordinated regulation of the production of the antibiotic (cephamycin C) and its protective inhibitor (this compound).[3] The this compound gene cluster contains structural genes encoding the enzymes that catalyze the conversion of precursors, such as arginine and glyceraldehyde-3-phosphate, into this compound, as well as regulatory genes that control the expression of these structural genes.[5]

Initially thought to comprise eight open reading frames (ORFs), the cluster has been expanded to include additional genes essential for the complete biosynthetic pathway.[1] Key genes within this cluster include those for the early steps of the pathway, which are shared with the biosynthesis of other clavam metabolites, and the late-stage genes that are specific to this compound formation.[6][7]

Key Regulatory Genes and Signaling Pathways

The production of this compound is tightly controlled by a cascade of regulatory proteins. At the apex of this hierarchy are pleiotropic regulators that respond to broader cellular signals, which in turn activate pathway-specific regulators located within or near the biosynthetic gene cluster.

CcaR: A Key Activator of Cephamycin C and this compound Biosynthesis

The ccaR gene, located within the cephamycin C gene cluster, encodes a transcriptional activator of the Streptomyces antibiotic regulatory protein (SARP) family.[8][9] CcaR plays a crucial role in the coordinated expression of both the cephamycin C and this compound biosynthetic pathways.[10][11] Disruption of ccaR results in the complete loss of production for both compounds.[9][11] Conversely, amplification or overexpression of ccaR has been shown to significantly increase the production of both this compound and cephamycin C.[11][12]

CcaR is an autoregulatory protein, capable of binding to its own promoter to enhance its expression.[10] It also directly binds to the promoters of key biosynthetic genes in the cephamycin C pathway.[10] Its influence on this compound production is mediated, at least in part, through the activation of the pathway-specific regulator, ClaR.[8][10]

ClaR: The Pathway-Specific Regulator of Late Biosynthetic Steps

The claR gene encodes a LysR-type transcriptional regulator that specifically controls the late steps of this compound biosynthesis.[13][14] Mutants with a disrupted claR gene are unable to produce this compound but accumulate the intermediate, clavaminic acid, indicating that ClaR is essential for the conversion of clavaminic acid to the final product.[7][13] Transcriptional analysis has confirmed that ClaR regulates the expression of the late-stage biosynthetic genes.[13] The expression of claR itself is dependent on the presence of a functional CcaR, placing it downstream of ccaR in the regulatory cascade.[8][14]

BldG: An Upstream Regulator in the Cascade

The regulatory network extends further upstream of CcaR. The bldG gene, which encodes a putative anti-anti-sigma factor, has been identified as a key regulator of both morphological differentiation and secondary metabolism in S. clavuligerus.[8][15] A bldG null mutant fails to produce cephamycin C and this compound.[8] This phenotype is due to the lack of CcaR expression in the bldG mutant, indicating that BldG is required for the expression of ccaR.[8][15] This places BldG at a higher level in the regulatory hierarchy, controlling the expression of the entire cephamycin C and this compound biosynthetic machinery through its influence on CcaR.[8]

Visualizing the Regulatory Cascade and Experimental Workflows

To better illustrate the relationships between these key regulatory elements and common experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Expansion of the this compound Gene Cluster: Identification and In Vivo Functional Analysis of Three New Genes Required for Biosynthesis of this compound by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound production by Streptomyces clavuligerus: biogenesis, regulation and strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Enzymes Catalyzing the Early Steps of this compound Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of ccaR, Encoding the Positive Activator of Cephamycin C and this compound Production in Streptomyces clavuligerus, Is Dependent on bldG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. CcaR Is an Autoregulatory Protein That Binds to the ccaR and cefD-cmcI Promoters of the Cephamycin C-Clavulanic Acid Cluster in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. scispace.com [scispace.com]

- 13. A pathway-specific transcriptional activator regulates late steps of this compound biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The claR gene of Streptomyces clavuligerus, encoding a LysR-type regulatory protein controlling this compound biosynthesis, is linked to the clavulanate-9-aldehyde reductase (car) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of ccaR, encoding the positive activator of cephamycin C and this compound production in Streptomyces clavuligerus, is dependent on bldG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Defense: Initial Studies on the β-Lactamase Inhibitory Spectrum of Clavulanic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, posed a significant threat to the efficacy of this critical class of antibacterial agents. The discovery of clavulanic acid, a β-lactam isolated from Streptomyces clavuligerus, marked a pivotal moment in overcoming this resistance mechanism.[1] Although possessing weak intrinsic antibacterial activity, this compound's potent ability to inhibit a wide range of β-lactamases restores the activity of co-administered β-lactam antibiotics.[2][3] This technical guide delves into the foundational studies that characterized the inhibitory spectrum of this compound against various β-lactamases, providing a detailed overview of its mechanism, quantitative inhibitory data, and the experimental protocols used in these seminal investigations.

Mechanism of Action: A "Suicide" Inhibitor

This compound functions as a progressive and irreversible inhibitor, often termed a "suicide inhibitor".[2][4] Structurally similar to penicillin, it contains a β-lactam ring that allows it to be recognized by the active site of β-lactamase enzymes.[5] The inhibitory process involves several steps:

-

Acylation: this compound initially forms a reversible acyl-enzyme intermediate with a critical serine residue in the β-lactamase active site, a step similar to the normal hydrolysis of a β-lactam antibiotic.[6]

-

Molecular Rearrangement: Unlike a typical substrate, the this compound molecule, now covalently bound to the enzyme, undergoes a chemical rearrangement.[2]

-

Irreversible Inactivation: This rearrangement creates a more reactive species that subsequently forms a stable, covalent bond with another residue in the active site, leading to the permanent inactivation of the enzyme.[2]

This mechanism-based inactivation is highly efficient, preventing the enzyme from hydrolyzing susceptible β-lactam antibiotics like amoxicillin and ticarcillin.[5][7]

Inhibitory Spectrum of this compound

Initial studies rapidly established that this compound's inhibitory activity was not uniform across all β-lactamases. It demonstrated potent inhibition against Ambler Class A enzymes, including common plasmid-mediated enzymes like TEM and SHV, as well as staphylococcal penicillinases.[1][6][8] However, it was found to be significantly less effective against Class C cephalosporinases and did not inhibit Class B metallo-β-lactamases.[1][9]

Quantitative Inhibitory Data

The potency of this compound against various β-lactamases is quantified by determining its 50% inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by half, while the Kᵢ value reflects the affinity of the inhibitor for the enzyme. The following table summarizes key quantitative data from early studies.

| β-Lactamase Enzyme Source | Enzyme Class (Ambler) | β-Lactamase Type | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

| E. coli (R-TEM) | A | TEM | 0.08 | - | [10] |

| E. coli | A | TEM-1 | - | 0.8 | [4] |

| E. coli | A | TEM-2 | - | 0.7 | [4] |

| Bacillus cereus | A | Penicillinase | 0.008 - 4 | - | [10] |

| Staphylococcus aureus | A | Penicillinase | Potent Inhibition | - | [1] |

| Klebsiella aerogenes | A | SHV-type | Potent Inhibition | - | [1] |

| Enterobacter cloacae | C | Cephalosporinase | Ineffective | - | [1][10] |

| Pseudomonas aeruginosa | C | Cephalosporinase | Poorly Inhibited | - | [1] |

Note: "Potent Inhibition" indicates that early literature described strong activity without providing specific quantitative values in the cited source.

Experimental Protocols

The characterization of β-lactamase inhibitors relies on robust enzymatic assays. The most common method employed in the initial studies of this compound was a spectrophotometric assay utilizing a chromogenic substrate.

General Protocol for β-Lactamase Inhibition Assay

This protocol is a representative summary of the methodologies described in early literature for determining IC₅₀ and Kᵢ values.[10][11]

1. Materials and Reagents:

-

Partially purified β-lactamase enzyme preparation.[10]

-

Potassium clavulanate solution of known concentration.[10]

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.0).

-

Spectrophotometer capable of measuring absorbance in the visible range (e.g., 482-490 nm for Nitrocefin).[11][12]

-

Microplate reader (for higher throughput).

2. Procedure for IC₅₀ Determination:

-

Enzyme-Inhibitor Pre-incubation: A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25-37°C).[10][13] This allows the time-dependent, progressive inhibition to occur.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a saturating concentration of the chromogenic substrate (e.g., Nitrocefin) to the pre-incubated mixture.

-

Spectrophotometric Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at the appropriate wavelength over time. The initial velocity (V₀) of the reaction is calculated for each inhibitor concentration.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Procedure for Kᵢ Determination:

-

The determination of the Kᵢ for a progressive inhibitor like this compound involves more complex kinetic analysis, often using methods described by Dixon or Kitz-Wilson, to dissect the initial binding affinity from the rate of irreversible inactivation.[4]

Conclusion